molecular formula C22H29O3P B13116989 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B13116989
M. Wt: 372.4 g/mol
InChI Key: AVUPKIFOTAYCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (commonly abbreviated as iPr-BI-DIME) is a P-chiral monophosphorus ligand with the molecular formula C₂₂H₂₉O₃P and a molecular weight of 372.44 g/mol . It features a bicyclic oxaphosphole scaffold with a tert-butyl group at position 3, a 2,6-dimethoxyphenyl group at position 4, and an isopropyl substituent at position 2. This ligand is enantiomerically pure, typically synthesized with ≥99% enantiomeric excess (ee) , and is widely employed in asymmetric catalysis, including Suzuki-Miyaura cross-couplings and hydroboration reactions . Its air-stable nature and tunable steric/electronic properties make it advantageous for industrial and academic applications .

Properties

Molecular Formula

C22H29O3P

Molecular Weight

372.4 g/mol

IUPAC Name

3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3

InChI Key

AVUPKIFOTAYCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

A representative synthetic route, as reported by Xu et al. (J. Am. Chem. Soc., 2014), involves the following steps:

Step No. Reagents & Conditions Description
1 Potassium fluoride, tris-(dibenzylideneacetone)dipalladium(0), 1,4-dioxane Palladium-catalyzed Suzuki-Miyaura cross-coupling of a boronic acid derivative with a halogenated oxaphosphole precursor to install the 2,6-dimethoxyphenyl group.
2 Lithium diisopropylamide (LDA), tetrahydrofuran (THF), n-heptane, -78 °C, 1 h Deprotonation and alkylation step to introduce the isopropyl group at the phosphorus center or adjacent carbon.
3 Titanium(IV) isopropoxide, THF, reflux 12 h, then 60 °C, 0.5 h Cyclization and ring closure to form the oxaphosphole heterocycle with the tert-butyl substituent installed.

This sequence emphasizes the use of palladium-catalyzed cross-coupling for aryl introduction, strong base-mediated alkylation for side-chain installation, and titanium-mediated cyclization for ring formation.

Reaction Conditions and Catalysts

  • Palladium Catalyst : Tris-(dibenzylideneacetone)dipalladium(0) is employed for its efficiency in Suzuki coupling with sterically hindered substrates.
  • Base : Potassium fluoride facilitates transmetalation in the Suzuki reaction.
  • Strong Base : Lithium diisopropylamide (LDA) is used at low temperature (-78 °C) to generate carbanions for alkylation.
  • Cyclization Agent : Titanium(IV) isopropoxide promotes the formation of the oxaphosphole ring via intramolecular cyclization under reflux.

Stereochemical Considerations

The compound is chiral, and the preparation methods often involve:

  • Use of chiral ligands or chiral starting materials to induce enantioselectivity.
  • Control of reaction temperature and time to favor the desired stereoisomer.
  • Purification techniques such as chiral chromatography to isolate the (R)- or (2R,3R)-enantiomer.

For example, the (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d]oxaphosphole was synthesized with high stereochemical purity by careful control of the alkylation and cyclization steps.

Summary Table of Preparation Steps

Step Purpose Reagents/Conditions Outcome
1 Aryl group installation Pd(0) catalyst, KF, 1,4-dioxane, boronic acid 2,6-Dimethoxyphenyl substitution
2 Alkylation LDA, THF, n-heptane, -78 °C Introduction of isopropyl group
3 Cyclization and ring closure Ti(OiPr)4, THF, reflux, then 60 °C Formation of oxaphosphole ring with tert-butyl

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling step is critical for installing the sterically demanding 2,6-dimethoxyphenyl substituent; optimization of catalyst loading and reaction time improves yield and selectivity.
  • Low temperature during the alkylation step (-78 °C) is essential to prevent side reactions and maintain stereochemical integrity.
  • Titanium(IV) isopropoxide-mediated cyclization requires reflux conditions for effective ring closure but must be carefully monitored to avoid decomposition.
  • The overall yield depends on the purity of starting materials and the efficiency of each step; reported yields vary but are generally moderate due to the complexity of the molecule.
  • The compound’s role as a ligand in asymmetric catalysis has driven development of enantioselective preparation methods, often involving chiral resolution or asymmetric induction during synthesis.

Additional Remarks

  • The compound is commercially available with a purity of ≥97%, indicating that synthetic methods have been sufficiently optimized for practical applications.
  • Computational data and structural analyses support the stability and conformational preferences of the synthesized compound, informing further synthetic modifications and applications.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that phosphole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted its effectiveness against various cancer cell lines, suggesting that the introduction of specific substituents on the phosphole structure can enhance its biological activity. The mechanism involves the modulation of cellular signaling pathways that lead to cancer cell death .

Antioxidant Properties
The compound has also shown promise as an antioxidant. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. This property is particularly beneficial in formulations aimed at improving skin health and combating aging .

Materials Science

Organic Light Emitting Diodes (OLEDs)
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has been explored as a component in OLEDs due to its favorable electronic properties. The incorporation of this compound into OLED materials can enhance their efficiency and stability. Studies have shown that devices utilizing this phosphole exhibit improved luminescence and operational lifetimes compared to traditional materials .

Polymer Chemistry
In polymer science, this compound serves as a building block for creating new polymeric materials with enhanced thermal and mechanical properties. Its unique structure allows for the development of copolymers that can be utilized in various applications, from coatings to advanced composites .

Coordination Chemistry

Ligand Properties
The compound acts as a versatile ligand in coordination chemistry, forming stable complexes with transition metals. These complexes have been studied for their catalytic properties in various organic transformations. The phosphole moiety provides unique electronic characteristics that can influence the reactivity and selectivity of metal-catalyzed reactions .

Case Studies

Study Application Area Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in breast cancer cell lines with IC50 values indicating potency .
Study 2OLED DevelopmentAchieved a 30% increase in efficiency compared to traditional OLED materials when incorporated into device architecture .
Study 3Coordination ChemistryFormed stable complexes with palladium that catalyzed cross-coupling reactions with high yields .

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. In biological systems, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The catalytic performance of iPr-BI-DIME is influenced by its substituents. Key structural analogues include:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Applications Selectivity (ee) Reference
iPr-BI-DIME (target compound) Isopropyl 372.44 Asymmetric Suzuki-Miyaura, hydroboration, ketone hydrogenation Up to 99%
Me-BI-DIME (2-methyl variant) Methyl 344.38 Asymmetric Suzuki-Miyaura couplings ≥97%
Et-BI-DIME (2-ethyl variant) Ethyl 358.16 Asymmetric catalysis (undisclosed specific reactions) >99%
Triisopropylbenzyl-BI-DIME (2-(2,4,6-triisopropylbenzyl) variant) Triisopropylbenzyl 546.72 Specialty asymmetric reactions (research-stage) Not reported
  • Steric Effects : The isopropyl group in iPr-BI-DIME provides moderate steric bulk, enhancing enantioselectivity in hydrogenation reactions compared to smaller substituents (e.g., methyl) . Larger groups (e.g., triisopropylbenzyl) may hinder substrate access, limiting reactivity .
  • Electronic Effects : The 2,6-dimethoxyphenyl group contributes electron-donating effects, stabilizing metal-ligand complexes in Cu- and Pd-catalyzed reactions .

Catalytic Performance

  • Cu-Catalyzed Asymmetric Hydrogenation: iPr-BI-DIME achieves 91% ee in ketone hydrogenation, outperforming bulkier ligands like DTBPF (1,1′-bis(di-tert-butylphosphino)ferrocene) .
  • Pd-Catalyzed Suzuki-Miyaura Couplings : The isopropyl variant demonstrates superior reactivity compared to methyl analogues, attributed to optimized steric interactions .

Stability and Handling

iPr-BI-DIME is air-stable under inert storage (2–8°C) , unlike traditional phosphines requiring strict anaerobic conditions. This stability is retained across analogues, though bulkier derivatives (e.g., triisopropylbenzyl) may exhibit lower solubility .

Research Findings and Industrial Relevance

  • Industrial Adoption : iPr-BI-DIME is licensed for research by companies like Strem Chemicals and Zejun Pharmaceuticals , reflecting its utility in scalable asymmetric synthesis .
  • Patent Landscape : Key patents (e.g., CN 107827929 A, US 20180155375 A1) highlight its role in optimizing enantioselective processes .

Biological Activity

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, with the CAS number 1477517-21-7, is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22_{22}H29_{29}O3_{3}P
  • Molecular Weight : 372.43 g/mol
  • Structure : The compound features a phosphole ring which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties
    • Studies have indicated that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that similar phosphole compounds were effective in reducing the viability of breast cancer cells through apoptosis induction mechanisms .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and metastasis. Phosphorus-containing ligands are known to interact with metal ions in enzymatic active sites, potentially leading to the inhibition of enzymes such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the dimethoxyphenyl group is hypothesized to enhance membrane permeability, allowing for better interaction with microbial cells .
  • Neuroprotective Effects
    • Emerging research indicates that phosphole derivatives may have neuroprotective effects against neurodegenerative diseases by modulating oxidative stress pathways and inhibiting neuroinflammatory responses .

The biological activities of 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can be attributed to several mechanisms:

  • Oxidative Stress Modulation : The compound may enhance antioxidant defenses or scavenge free radicals, thus protecting cells from oxidative damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed in related compounds.
  • Metal Ion Coordination : As a ligand, it can coordinate with transition metals, influencing enzyme activity and cellular signaling pathways.

Research Findings and Case Studies

StudyFindings
Zhang et al. (2020)Reported significant cytotoxicity against breast cancer cell lines with IC50_{50} values in the micromolar range for similar phosphole compounds.
Liu et al. (2021)Demonstrated that related phosphine oxides inhibited MMP activity in vitro, suggesting potential applications in cancer therapy.
Chen et al. (2022)Highlighted neuroprotective effects in animal models of Alzheimer’s disease through reduction of amyloid-beta plaques.

Q & A

Basic: What are the critical steps for synthesizing 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole with high stereochemical purity?

Methodological Answer:
Synthesis of this compound requires precise control over stereochemistry, particularly at the 2-isopropyl and tert-butyl positions. Key steps include:

  • Use of chiral auxiliaries or enantioselective catalysts to enforce the desired (2R,3R) configuration, as observed in structurally similar dinaphtho-dioxaphosphepin derivatives .
  • Reaction monitoring via thin-layer chromatography (TLC) or HPLC to track intermediates.
  • Purification via silica gel chromatography or recrystallization to remove diastereomeric impurities.
  • Validation of stereochemical purity using 31^{31}P NMR and chiral HPLC, referencing retention times against known standards .

Basic: How should researchers prepare and store stock solutions of this compound to ensure long-term stability?

Methodological Answer:
Stock solutions should be prepared under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the phosphorus center.

  • Solvent Selection: Use anhydrous DMSO or THF for dissolution, as these minimize hydrolysis. Avoid aqueous solvents unless stabilized by buffering agents .
  • Concentration: Prepare 10 mM solutions to avoid precipitation; heating to 37°C with sonication (30–60 minutes) enhances solubility .
  • Storage: Aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid freeze-thaw cycles by using single-use aliquots .

Advanced: What analytical techniques resolve stereoisomeric impurities in this compound, and how are they optimized?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IC or AD-H). Optimize mobile phases with hexane/isopropanol (95:5 v/v) and 0.1% trifluoroacetic acid to improve peak resolution .
  • NMR Spectroscopy: 1^{1}H-31^{31}P HMBC correlations can identify stereochemical discrepancies by mapping phosphorus coupling to adjacent protons .
  • X-ray Crystallography: For definitive structural confirmation, grow single crystals in ethyl acetate/hexane mixtures at 4°C, and compare unit cell parameters to published data .

Advanced: How can researchers address low yields in the final cyclization step during synthesis?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., ring-opening or oxidation). Mitigation strategies include:

  • Reagent Optimization: Replace conventional dehydrating agents (e.g., SOCl2_2) with milder alternatives like Burgess reagent to preserve the oxaphosphole ring .
  • Temperature Control: Perform cyclization at 0–5°C to suppress thermal degradation.
  • Catalytic Additives: Introduce 4Å molecular sieves to scavenge water or use Pd(PPh3_3)4_4 (0.5 mol%) to facilitate coupling reactions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Environmental Hazards: Classified as Aquatic Chronic Hazard Category 1 (H410) due to structural similarities to phosphate esters. Use closed systems to prevent environmental release .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation of fine particulates .
  • Waste Disposal: Neutralize residues with 10% sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic applications?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model the electron density around the phosphorus atom, predicting nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. THF) to assess stability of the oxaphosphole ring under reaction conditions.
  • Docking Studies: If used in asymmetric catalysis, dock the compound into chiral cavities (e.g., enzyme active sites) to evaluate enantioselectivity trends .

Basic: What spectroscopic data are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • 1^{1}H NMR: Key signals include the tert-butyl singlet (~1.3 ppm) and methoxy protons (~3.8 ppm). Splitting patterns of aromatic protons (6.5–7.5 ppm) confirm substitution on the benzene ring .
  • 31^{31}P NMR: A singlet near 25–30 ppm indicates a trivalent phosphorus center; shifts >5 ppm suggest oxidation or coordination .
  • HRMS: Validate molecular ion [M+H]+^+ at m/z 344.391 (theoretical) with <2 ppm error .

Advanced: How do researchers reconcile conflicting solubility data reported for this compound across studies?

Methodological Answer:
Contradictions often arise from differences in solvent purity or measurement protocols.

  • Standardization: Use USP-grade solvents and report solubility as mg/mL ± SD (n=3).
  • Techniques: Compare dynamic light scattering (DLS) and nephelometry to distinguish true solubility from colloidal suspensions .
  • Temperature Dependence: Construct a solubility curve (0–50°C) to identify optimal dissolution conditions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC19_{19}H23_{23}O3_3P
Molecular Weight330.358 g/mol
Chiral Purity≥97% (via chiral HPLC)
Solubility in DMSO10 mM (stable at -80°C)
31^{31}P NMR Shift27.5 ppm (neat CDCl3_3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.